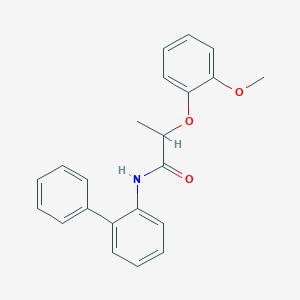

![molecular formula C20H23ClN2O2 B4621554 6-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4621554.png)

6-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 6-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane involves intricate strategies to incorporate both the azabicyclo and isoxazole functionalities. Although direct references to this specific compound are scarce, similar structures like 6,8-dioxabicyclo[3.2.1]octanes and 6-azabicyclo[3.2.1]octanes have been synthesized through methods such as ring-closing metathesis and Horner-Emmons olefination-conjugate addition reactions, offering insights into potential synthesis pathways (Burke et al., 1999); (Callis et al., 1996).

Molecular Structure Analysis

Molecular structure characterization often utilizes techniques like NMR, HRMS, and X-ray crystallography. Studies on closely related compounds provide a glimpse into the structural intricacies of our compound of interest. For instance, crystal structure analyses of similar bicyclic compounds have revealed configurations stabilized by intermolecular hydrogen bonds and demonstrated the impact of substituents on overall structure (Guo et al., 2015); (Wu et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving bicyclic structures like 6-azabicyclo[3.2.1]octanes can be complex, with reactivity patterns influenced by the presence of functional groups and the bicyclic framework. Strategies such as aluminum chloride-promoted cyclization/chlorination have been employed to synthesize derivatives with significant biological activity (Yeh et al., 2017). These reactions not only highlight the synthetic versatility of these frameworks but also their potential utility in further chemical transformations.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are crucial for their practical application and handling. While specific data on 6-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane is not readily available, analogous structures have been shown to exhibit distinct physical characteristics that influence their reactivity and applications in synthesis (Andreev et al., 1996).

Scientific Research Applications

Synthesis and Structural Analysis

- Isocyanide and Ylidene Complexes of Boron : The synthesis and crystal structures of isocyanide and ylidene complexes of boron are discussed, which could inform the synthesis of complex bicyclic and heterocyclic compounds similar to the target molecule (Tamm, Lügger, & Hahn, 1996).

- Isoxazoles and Isoxazolines Synthesis : Research on the base-catalyzed condensation of primary nitro compounds with dipolarophiles to yield isoxazoles and isoxazolines offers insight into constructing isoxazole rings, potentially relevant to derivatives of the target compound (Machetti, Cecchi, Trogu, & Sarlo, 2007).

Potential Applications

- Catalysis and Functionalization of Alkynes : A study on tungsten(0)- and rhenium(I)-catalyzed reactions of acetylenic dienol silyl ethers highlights methodologies for the geminal carbo-functionalization of alkynes, which could be relevant for modifying the bicyclic framework of compounds similar to the target molecule (Kusama et al., 2011).

- Semipinacol Rearrangement in Lactam Synthesis : The synthesis of the 6-azabicyclo[3.2.1]octane ring system via semipinacol rearrangement provides a novel approach to constructing bicyclic lactams, which could be of interest for developing new derivatives of the target compound (Grainger et al., 2012).

properties

IUPAC Name |

[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O2/c1-19(2)9-15-10-20(3,11-19)12-23(15)18(24)16-8-17(25-22-16)13-5-4-6-14(21)7-13/h4-8,15H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSVNSHDFDKZCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2CC(C1)(CN2C(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4621473.png)

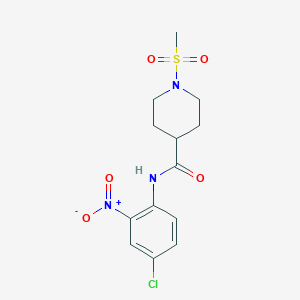

![N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)

![N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621508.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4621518.png)

![2-({2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}thio)pyrimidine](/img/structure/B4621521.png)

![4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4621535.png)

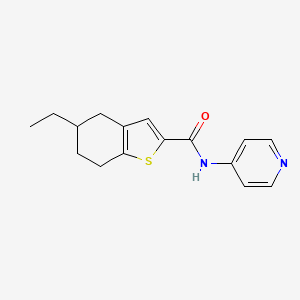

![[1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4621539.png)

![4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate](/img/structure/B4621546.png)

![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B4621570.png)

![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4621589.png)

![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)benzenesulfonamide](/img/structure/B4621592.png)